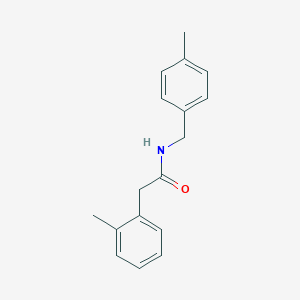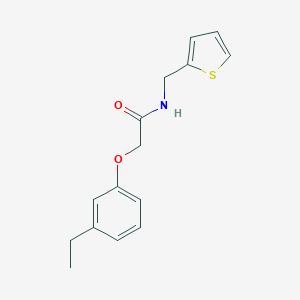![molecular formula C15H14ClN3O2 B240488 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Wirkmechanismus
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. By inhibiting NF-κB, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell proliferation and survival, and the modulation of the immune response. The compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its high potency and selectivity for NF-κB inhibition. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. One area of research is the identification of biomarkers that can predict the response to 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in cancer patients. Another area of research is the development of more potent and selective NF-κB inhibitors that can overcome the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. Finally, the potential therapeutic applications of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in other diseases, such as neurodegenerative disorders and viral infections, should be explored.
Synthesemethoden
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-aminobenzamide to form 4-chloro-N-methyl-4-aminobenzenesulfonamide. This compound is then reacted with phosgene to form 4-chloro-N-methyl-4-aminobenzamide isocyanate, which is further reacted with 4-aminobenzoic acid to form 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its efficacy is being tested in clinical trials.
Eigenschaften
Produktname |
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide |
|---|---|
Molekularformel |
C15H14ClN3O2 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChI-Schlüssel |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)